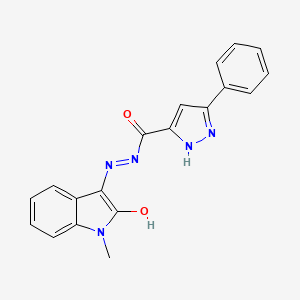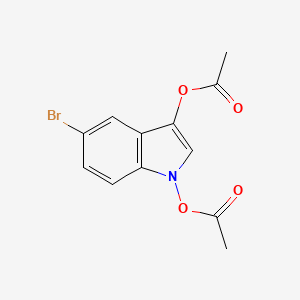
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis method for 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is relatively straightforward and has been optimized over the years to produce high yields of pure compound.
Mechanism of Action
The mechanism of action of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cell signaling pathways. The inhibition of GSK-3 by 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate has been shown to have a variety of effects on cells, including the induction of apoptosis, the promotion of cell differentiation, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate are diverse and depend on the specific protein kinase that is being inhibited. For example, the inhibition of GSK-3 has been shown to have a variety of effects on cells, including the regulation of glycogen metabolism, the modulation of insulin signaling, and the regulation of gene expression. In addition, the inhibition of other protein kinases by 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate has been shown to have effects on various cellular processes such as cell cycle regulation, DNA replication, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study the effects of specific protein kinases on various cellular processes with high specificity. In addition, the synthesis method for 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is relatively straightforward and can be scaled up to produce large quantities of the compound.
One of the limitations of using 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines at high concentrations, which can limit its use in certain applications. In addition, the inhibition of protein kinases by 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate. This could lead to the discovery of new therapeutic targets for diseases such as cancer and Alzheimer's disease.
Another area of interest is the study of the effects of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate on other cellular processes beyond protein kinase inhibition. For example, recent studies have suggested that this compound may have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of several protein kinases, including GSK-3, and has been shown to have diverse biochemical and physiological effects on cells. While there are limitations to its use in lab experiments, the synthesis method for 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is relatively straightforward and there are several future directions for research on this compound that could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves the reaction of 5-bromoindole with acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and the product is obtained in high yield after purification. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate has been used extensively in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the study of protein kinases, which are enzymes that play a key role in cell signaling pathways. 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is a potent inhibitor of several protein kinases, including glycogen synthase kinase 3 (GSK-3), which has been implicated in a variety of diseases such as Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
(1-acetyloxy-5-bromoindol-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7(15)17-12-6-14(18-8(2)16)11-4-3-9(13)5-10(11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVDQRYLQAXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


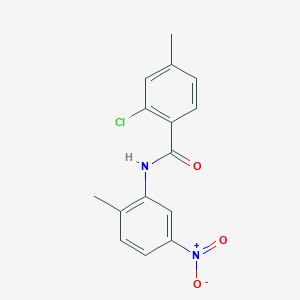

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)

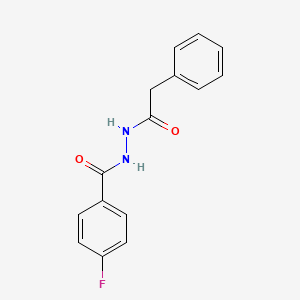

![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)
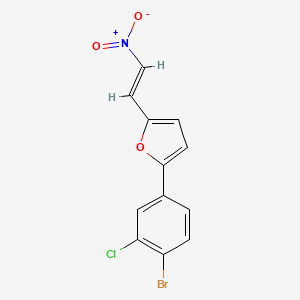
![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)

![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
